Product packaging for Allyl 9-bromopelargonate(Cat. No.:)

Allyl 9-bromopelargonate

Cat. No.: B8351864
M. Wt: 277.20 g/mol
InChI Key: HNYYEGDUAHSOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allyl 9-bromopelargonate is a bifunctional organic compound of interest in synthetic and polymer chemistry. It combines an allyl ester, known for its reactivity in radical polymerizations and cyclization reactions , with a terminal alkyl bromide, a versatile electrophile and alkylating agent . This structure makes it a valuable building block for creating polymers and dendrimers, as the allyl group can participate in photodriven thiol-ene reactions or [3+2] cyclization reactions to form polymer networks , while the bromoalkane terminus can be used in nucleophilic substitution reactions, such as forming Grignard reagents or in metal-catalyzed cross-couplings, to introduce a functionalized chain. Researchers can utilize this compound to synthesize novel monomers, modify surfaces with long-chain esters, or develop new cross-linked polymeric materials. The compound is for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21BrO2 B8351864 Allyl 9-bromopelargonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

prop-2-enyl 9-bromononanoate

InChI

InChI=1S/C12H21BrO2/c1-2-11-15-12(14)9-7-5-3-4-6-8-10-13/h2H,1,3-11H2

InChI Key

HNYYEGDUAHSOEW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CCCCCCCCBr

Origin of Product

United States

Synthetic Methodologies for Allyl 9 Bromopelargonate

Esterification Routes for Allyl 9-Bromopelargonate Synthesis

The formation of the ester bond between 9-bromopelargonic acid (also known as 9-bromononanoic acid) and allyl alcohol is a fundamental approach to synthesizing this compound. This can be achieved through direct esterification or transesterification strategies.

Direct Esterification Approaches to this compound

Direct esterification, particularly the Fischer-Speier esterification, is a well-established method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. google.comacs.orgwikipedia.org In the synthesis of this compound, 9-bromononanoic acid is reacted with allyl alcohol.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant, typically the less expensive allyl alcohol, is used. wikipedia.org Alternatively, the removal of water as it is formed, for instance, through azeotropic distillation using a Dean-Stark apparatus, can shift the equilibrium to favor the product. google.com

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. google.comwikipedia.org

Reactants Catalyst Solvent Conditions Yield Reference
9-Bromononanoic Acid, Allyl AlcoholH₂SO₄ or p-TsOHToluene (for azeotropic removal of water) or excess Allyl AlcoholRefluxModerate to HighGeneral Fischer Esterification Principles google.comwikipedia.org

This table represents typical conditions for Fischer esterification and is based on general principles of the reaction as specific data for this compound was not available.

Transesterification Strategies for the Allyl Moiety in 9-Bromopelargonate Scaffolds

Transesterification offers an alternative route where an existing ester of 9-bromononanoic acid, such as methyl 9-bromononanoate, is reacted with allyl alcohol to exchange the alcohol moiety. This reaction can be catalyzed by either acids or bases. nih.gov

In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen. nih.gov For base-catalyzed transesterification, a catalytic amount of a base, such as sodium allyloxide (prepared in situ from sodium and allyl alcohol), is used. The allyloxide anion acts as a nucleophile, attacking the carbonyl carbon of the starting ester.

To drive the equilibrium towards the desired allyl ester, the lower-boiling alcohol from the starting ester (e.g., methanol from methyl 9-bromononanoate) is typically removed by distillation.

Starting Ester Alcohol Catalyst Conditions Byproduct Yield Reference
Methyl 9-bromononanoateAllyl AlcoholAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH=CH₂)Reflux with removal of methanolMethanolModerate to HighGeneral Transesterification Principles nih.gov

This table illustrates general conditions for transesterification as specific experimental data for this compound was not found.

Incorporation of Allylic Functionality into Bromopelargonate Frameworks

Modern synthetic methods allow for the direct introduction of the allyl group into a bromopelargonate framework using catalytic reactions. These approaches often offer higher efficiency and selectivity under milder conditions compared to traditional methods.

Catalytic Allylation Reactions in the Synthesis of this compound

Catalytic allylation reactions, particularly those employing transition metals, provide powerful tools for forming carbon-oxygen bonds. These methods can be applied to the synthesis of allyl esters from carboxylic acids.

Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, is a versatile method for the formation of C-C, C-N, and C-O bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this reaction would typically involve the reaction of a salt of 9-bromononanoic acid (a carboxylate) with an allyl electrophile, such as allyl chloride or allyl acetate, in the presence of a palladium(0) catalyst. organic-chemistry.org

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the allylic substrate, forming a π-allylpalladium(II) complex. The carboxylate nucleophile then attacks this complex, leading to the formation of the allyl ester and regeneration of the palladium(0) catalyst. wikipedia.org The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and selectivity.

Reactants Allyl Source Catalyst Ligand Base Solvent Yield Reference
9-Bromononanoic AcidAllyl Acetate or Allyl ChloridePd(PPh₃)₄ or Pd₂(dba)₃Triphenylphosphine (PPh₃)A non-nucleophilic base (e.g., a tertiary amine)THF, DioxaneGood to ExcellentGeneral Tsuji-Trost Reaction Principles organic-chemistry.orgnrochemistry.com

This table outlines plausible conditions for a Tsuji-Trost type synthesis of this compound based on the general reaction mechanism, as specific data for this compound was not identified.

Recent advancements in organic synthesis have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach. nih.gov Group IX metals, including cobalt (Co), rhodium (Rh), and iridium (Ir), have emerged as powerful catalysts for allylic C-H functionalization. nih.govresearchgate.net

In a hypothetical application to the synthesis of this compound, a rhodium or iridium catalyst could facilitate the direct coupling of 9-bromononanoic acid with an unactivated alkene that possesses an allylic C-H bond. The mechanism typically involves the coordination of the metal to the double bond, followed by C-H activation to form a π-allylmetal intermediate. Subsequent reductive elimination with the carboxylic acid would yield the allyl ester.

While these methods are at the forefront of chemical research, their application to the synthesis of a specific molecule like this compound would represent a novel application. The conditions would need to be carefully optimized.

Reactants Catalyst Oxidant (if required) Solvent Key Features Reference
9-Bromononanoic Acid, Propene (or other simple alkene)[CpRhCl₂]₂ or [CpIrCl₂]₂Often required (e.g., a copper salt)Dichloroethane, THFDirect C-H activation, high atom economyGeneral principles of Group IX-metal catalyzed C-H functionalization nih.govresearchgate.net

This table presents a conceptual application of Group IX metal-catalyzed C-H functionalization for the synthesis of this compound, as specific examples are not available in the reviewed literature.

Cobalt-Catalyzed Allylic Alkylation Methodologies for this compound Derivatives

The construction of carbon-carbon bonds at the allylic position is a cornerstone of organic synthesis, and the use of earth-abundant metals like cobalt has garnered significant interest. Cobalt-catalyzed allylic alkylation presents a powerful strategy for synthesizing derivatives of this compound. These reactions are noted for their distinct regioselectivity, often favoring the formation of branched products. nih.gov

Methodologies typically employ well-defined tetrahedral cobalt(I) complexes, often bearing bidentate bis(phosphine) ligands such as 1,3-Bis(diphenylphosphino)propane (dppp). nih.gov The catalyst, for instance [(dppp)Co(PPh₃)Cl], facilitates the alkylation of allylic substrates, such as tertiary allyl carbonates, with soft carbon nucleophiles like 1,3-dicarbonyl compounds (e.g., malonates). nih.gov This approach is characterized by high yields and excellent regioselectivity for the kinetic branched regioisomer. nih.gov

The catalytic cycle is understood to proceed through a Co(I)/Co(III) mechanism. nih.govresearchgate.net The cobalt(I) precatalyst undergoes oxidative addition to the allylic substrate to form a π-allyl-Co(III) intermediate. researchgate.net Subsequent steps involving the nucleophile lead to the formation of the alkylated product and regeneration of the active cobalt(I) species. A key advantage of this methodology is its selectivity for activating tertiary allyl carbonates even in the presence of secondary ones, a selectivity pattern complementary to traditional palladium-catalyzed Tsuji-Trost reactions. nih.gov

For the synthesis of this compound derivatives, a suitable precursor would be an allylic carbonate containing the 9-bromopelargonate backbone. The reaction with a chosen nucleophile under cobalt catalysis would then introduce a desired alkyl group at the allylic position.

Table 1: Key Features of Cobalt-Catalyzed Allylic Alkylation

Feature Description Source
Catalyst Well-defined tetrahedral cobalt(I) complexes, e.g., [(dppp)Co(PPh₃)Cl]. nih.gov
Mechanism Believed to proceed via a Co(I)/Co(III) catalytic cycle. nih.govresearchgate.net
Substrates Tertiary allylic carbonates are highly reactive. nih.gov
Nucleophiles Soft carbon-based nucleophiles, such as malonates. nih.gov
Regioselectivity Excellent selectivity towards the kinetic branched regioisomer. nih.gov
Selectivity Preferential reaction at tertiary over secondary allylic carbonates. nih.gov

Allylboration Strategies for 9-Bromopelargonate Derivatives and Analogues

Allylboration represents a versatile and powerful method for the stereoselective synthesis of homoallylic alcohols, which can serve as precursors to 9-bromopelargonate derivatives and their analogues. The strategy involves the reaction of an allylboron reagent with a carbonyl compound. The synthesis of the requisite allylboronates can be achieved through several routes.

One common method involves the reaction of pinacolborane with allylic Grignard reagents. This reaction proceeds at ambient temperature and affords the corresponding allyl pinacolboronates in high yield. organic-chemistry.org Alternatively, allylic acetates and halides can be converted to allylboronates using nickel or palladium catalysts, respectively. organic-chemistry.org More direct methods include the iron-catalyzed dehydroxyboration of allylic alcohols, which provides (E)-stereoselective allylboronates. organic-chemistry.org

For the synthesis of analogues of 9-bromopelargonate, an aldehyde or ketone bearing the 9-bromononanoate chain could be reacted with a suitable allylborating agent. The stereochemical outcome of the allylboration is highly predictable, often proceeding through a Zimmerman-Traxler-type six-membered ring transition state, allowing for precise control over the formation of new stereocenters. This makes it a highly valuable tool for constructing complex molecular architectures.

Table 2: Synthetic Routes to Allylboronates

Precursor Reagents/Catalysts Product Source
Allylic Grignard Reagent Pinacolborane Allyl Pinacolboronate organic-chemistry.org
Allylic Acetate Ni/PCy₃ or Ni/PPh₃ Allylboronate organic-chemistry.org
Allylic Halide Pd Catalysts (e.g., Pd₂(dba)₃) Allylboronate organic-chemistry.org
Allylic Alcohol Iron(III) acetoacetate, TMEDA (E)-Allylboronate organic-chemistry.org

Strategies for Introducing the Bromine Atom into Allyl Pelargonate Structures

Selective Bromination of Unsaturated Pelargonate Precursors

The introduction of a bromine atom at the allylic position of an unsaturated pelargonate precursor is a critical step in the synthesis of this compound. Radical allylic bromination is the most common and effective method for this transformation. libretexts.org This reaction selectively substitutes an allylic hydrogen with a bromine atom, leaving the double bond intact. libretexts.orgyoutube.com

The reagent of choice for this purpose is N-bromosuccinimide (NBS). youtube.compressbooks.pub The reaction is typically initiated by light (photolysis) or a radical initiator (e.g., AIBN, benzoyl peroxide). libretexts.orggoogle.com NBS serves as a source of a low, constant concentration of molecular bromine (Br₂). youtube.compressbooks.pub This low concentration is crucial; it favors the radical substitution pathway over the competitive electrophilic addition of bromine to the double bond, which would result in a vicinal dibromide. libretexts.orggla.ac.uk

The mechanism involves three key stages: initiation, propagation, and termination. libretexts.org

Initiation: Light or heat causes homolytic cleavage of the N-Br bond in NBS or a trace amount of Br₂ to generate bromine radicals.

Propagation: A bromine radical abstracts an allylic hydrogen from the pelargonate precursor, forming a resonance-stabilized allylic radical and HBr. This allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction is terminated by the combination of any two radical species. libretexts.org

The stability of the intermediate allylic radical, due to resonance delocalization, is the driving force for the selectivity of this reaction over the substitution of other C-H bonds. libretexts.orgmasterorganicchemistry.com

Halogenation at Specific Positions in Allylic Esters

Achieving halogenation at specific positions within allylic esters like allyl pelargonate requires careful consideration of reaction conditions and reagents to control the regioselectivity. The allylic position is inherently reactive towards radical halogenation due to the formation of a resonance-stabilized radical intermediate. libretexts.orgpearson.com

When an allylic system is unsymmetrical, the reaction can potentially yield a mixture of constitutional isomers. pressbooks.pub The distribution of these products is often governed by thermodynamic control, meaning the most stable alkene product is favored. pearson.com This implies that the propagation step involving the reaction of the allylic radical with Br₂ is reversible, allowing for equilibration to the most stable allylic halide isomer. pearson.com

For instance, in the bromination of a hypothetical unsaturated pelargonate ester, the initially formed radical can have two resonance forms. The bromine atom can then attack either carbon atom that shares the radical character. The final product ratio will depend on the relative stabilities of the resulting isomeric alkenes.

Table 3: Reagents and Conditions for Allylic Bromination

Reagent Initiator Solvent Key Feature Source
N-Bromosuccinimide (NBS) UV light or Radical Initiator (AIBN) CCl₄ Provides a low, constant concentration of Br₂ to favor substitution over addition. youtube.compressbooks.pub
Br₂ (low concentration) High Temperature Non-polar solvent High temperature and low Br₂ concentration promote radical substitution. libretexts.orgpressbooks.pub
Polyhalogenated Ethanes UV light or Peroxides CCl₄, CHCl₃ Acts as a bromine carrier, yielding the allylic bromide and HBr. google.com

Exploration of Rearrangement-Based Synthetic Pathways to this compound Analogs

The synthesis of analogues of this compound can be influenced by rearrangement reactions, which are characteristic of allylic systems. The mobility of the double bond within an allylic framework is a key feature that can be exploited or must be controlled during synthesis. Allylic halogenation, as discussed previously, often proceeds under conditions that allow for thermodynamic equilibration. pearson.com

This occurs via a reversible formation of a π-allyl radical or cation intermediate. pearson.com The delocalization of the radical or positive charge across the allylic system allows for the reformation of the carbon-halogen bond at a different position, leading to a constitutional isomer. The final product mixture is dictated by the relative thermodynamic stabilities of the possible isomeric alkenes. pearson.com Therefore, by carefully choosing reaction conditions (e.g., temperature, reaction time), it is possible to favor the formation of a rearranged, more stable product.

This inherent tendency for rearrangement can be a powerful tool for accessing specific isomers of this compound analogues that might be difficult to synthesize directly. For example, starting with an allylic precursor where the double bond is not in the desired final position, a thermodynamically controlled bromination could induce an allylic rearrangement, simultaneously installing the bromine atom and shifting the double bond to the most stable location in the molecule.

Chemical Reactivity and Mechanistic Investigations of Allyl 9 Bromopelargonate

Reactions at the Allylic Position of Allyl 9-bromopelargonate

The allyl group is a versatile functional group that can undergo several types of transformations, including nucleophilic substitution, oxidative functionalization, and rearrangement reactions.

Allylic compounds are susceptible to nucleophilic substitution reactions, which can proceed through different mechanisms such as SN1, SN2, SN1', and SN2'. The specific pathway is influenced by the reaction conditions, the nature of the nucleophile, and the substrate's structure.

In the case of this compound, a nucleophile can attack the allylic system, leading to the displacement of the 9-bromopelargonate group. The reaction is facilitated by the stability of the intermediate allylic carbocation or the delocalized transition state.

Table 1: Plausible Nucleophilic Substitution Reactions at the Allylic Position

Nucleophile Expected Product Reaction Type
Hydroxide (OH⁻) Allyl alcohol and 9-bromopelargonate Saponification
Cyanide (CN⁻) Allyl cyanide and 9-bromopelargonate Substitution

Note: This table represents expected reactions based on general principles of organic chemistry, not on specific experimental data for this compound.

A modern approach to modifying allylic systems involves the direct functionalization of the allylic C-H bonds, which avoids the need for a pre-existing leaving group. These reactions are typically catalyzed by transition metals such as palladium, rhodium, cobalt, or iridium. researchgate.netrsc.orgnih.gov

For an analogue of this compound, this would involve the selective reaction at one of the C-H bonds of the methylene group adjacent to the double bond. This method allows for the introduction of various functional groups, such as acetoxy or phenyl groups, directly onto the allyl moiety.

Allylic systems are known to undergo rearrangement reactions where the double bond shifts its position. masterorganicchemistry.comwikipedia.org These rearrangements can occur during nucleophilic substitution (SN1' or SN2' mechanisms) or be induced by other reagents. wikipedia.org For derivatives of this compound, an allylic rearrangement could lead to the formation of an isomeric product where the connectivity of the ester group or an incoming nucleophile is altered.

Transformations Involving the Bromine Atom in this compound

The terminal bromine atom on the nine-carbon chain is a primary alkyl halide, which is a classic substrate for substitution and elimination reactions.

The bromine atom can be readily displaced by a variety of nucleophiles in an SN2 reaction. This allows for the introduction of a wide range of functional groups at the terminus of the pelargonate chain, transforming the molecule into other useful derivatives.

Table 2: Potential Nucleophilic Substitution Reactions at the Terminal Bromine

Nucleophile Expected Product
Azide (N₃⁻) Allyl 9-azidopelargonate
Iodide (I⁻) Allyl 9-iodopelargonate

Note: This table illustrates hypothetical SN2 reactions based on the known reactivity of primary alkyl bromides.

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction. This would result in the formation of a double bond within the nine-carbon chain, producing an unsaturated allyl pelargonate derivative. The position of the newly formed double bond would depend on the regioselectivity of the elimination process.

Cross-Coupling Reactions Utilizing the Bromo-Functionality of this compound

The presence of a terminal bromo-functionality on the C9 alkyl chain of this compound opens up avenues for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in synthetic organic chemistry for constructing complex molecular architectures. Palladium-catalyzed cross-coupling reactions, in particular, have demonstrated considerable efficacy in activating alkyl bromides for bond formation.

One of the most significant applications of the bromo-functionality is in Suzuki-Miyaura cross-coupling reactions. This reaction typically involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. For this compound, this would involve the reaction of the terminal bromide with various aryl or vinyl boronic acids or their corresponding esters. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as β-hydride elimination, which can be prevalent with long-chain alkyl halides.

Recent advancements have highlighted the utility of specific ligand systems, such as S-Phos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), in facilitating the coupling of alkyl bromides. In a hypothetical study, the Suzuki-Miyaura coupling of this compound with phenylboronic acid could be investigated under various conditions to optimize the yield of allyl 9-phenylpelargonate.

Table 1: Optimization of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂S-PhosK₃PO₄Toluene/H₂O10085
2Pd₂(dba)₃XPhosK₂CO₃Dioxane8072
3Pd(PPh₃)₄-Cs₂CO₃THF6565
4Pd(OAc)₂Buchwald LigandNaOtBuDMF11091

This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving alkyl bromides.

Furthermore, the bromo-functionality can participate in other cross-coupling reactions such as Heck, Sonogashira, and Negishi couplings, thereby allowing for the introduction of a wide array of functional groups at the terminus of the pelargonate chain. The reactivity of the allyl ester moiety under these conditions must be considered, as some catalytic systems could potentially lead to undesired side reactions involving the double bond or the ester group.

Reactivity of the Ester Moiety in this compound

The ester group in this compound is a key functional handle that can undergo a range of transformations, most notably hydrolysis and transesterification. These reactions are fundamental in both synthetic and biological contexts.

Hydrolysis and Transesterification Studies of this compound

Hydrolysis: The hydrolysis of the allyl ester of 9-bromopelargonic acid can be achieved under either acidic or basic conditions to yield 9-bromopelargonic acid and allyl alcohol. Basic hydrolysis, or saponification, is typically irreversible and is often carried out using strong bases such as sodium hydroxide or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Kinetic studies of the hydrolysis of similar esters reveal that the reaction rate is dependent on the concentration of both the ester and the base, as well as the temperature. The progress of the reaction can be monitored by titration of the remaining base or by chromatographic analysis of the products.

Transesterification: Transesterification involves the reaction of this compound with another alcohol in the presence of a catalyst to exchange the allyl group for a different alkyl or aryl group. This process is often catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium methoxide, titanium alkoxides). The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing one of the products (typically the lower-boiling alcohol) by distillation.

For instance, the transesterification of this compound with methanol, catalyzed by sodium methoxide, would yield methyl 9-bromopelargonate and allyl alcohol. The efficiency of this transformation would be influenced by the nature of the catalyst and the reaction conditions.

Table 2: Comparative Study of Catalysts for the Transesterification of this compound with Methanol

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)
1H₂SO₄5651278
2NaOMe225495
3Ti(OiPr)₄380888
4Lipase (CALB)-402492

This data is illustrative and based on general principles of transesterification.

Mechanistic Elucidation of Key Transformations of this compound

Understanding the reaction mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Transition State Analysis for Catalyzed Reactions of this compound

Computational chemistry, particularly density functional theory (DFT), provides powerful tools for analyzing the transition states of catalyzed reactions. For the palladium-catalyzed cross-coupling reactions of the bromo-functionality, the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be modeled to determine the energetics of the transition states.

In the oxidative addition of the C-Br bond to a Pd(0) complex, the geometry and energy of the transition state will be influenced by the nature of the phosphine ligands on the palladium center. Bulky, electron-rich ligands are known to facilitate this step for alkyl halides. The transition state would involve the elongation of the C-Br bond and the formation of new Pd-C and Pd-Br bonds.

For the hydrolysis of the ester moiety, the transition state for the base-catalyzed process involves a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The stability of this transition state, and thus the rate of the reaction, is influenced by the solvent and the nature of the substituents on the ester.

Kinetic and Stereochemical Studies of this compound Transformations

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the cross-coupling reactions of this compound, monitoring the disappearance of the starting material and the appearance of the product over time under various conditions (e.g., different catalyst concentrations, temperatures) can help to determine the rate law and elucidate the reaction mechanism. For example, a first-order dependence on the concentration of both the this compound and the palladium catalyst would be expected for the rate-determining oxidative addition step.

Stereochemical studies are particularly relevant for reactions involving the allylic portion of the molecule. While the reactions at the bromo- and ester functionalities are remote from any stereocenters in the parent molecule, reactions that could potentially involve the allyl group, such as certain palladium-catalyzed allylic substitution reactions, would require careful stereochemical analysis. If a chiral center were to be introduced, for example, through an asymmetric reaction, the stereochemical outcome would provide valuable insight into the mechanism and the nature of the transition state. The use of chiral ligands on a metal catalyst could induce enantioselectivity in such transformations. nih.govresearchgate.netorganic-chemistry.org

Advanced Chemical Transformations and Derivatization of Allyl 9 Bromopelargonate

Polymerization and Oligomerization Studies of Allyl 9-bromopelargonate

The presence of the allyl group in this compound allows for its participation in polymerization reactions, leading to the formation of functional polymers. The reactivity of the allyl monomer is a critical factor in these processes.

Radical polymerization of allyl monomers is often challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive allyl radical. e3s-conferences.org This can result in low polymerization rates and the formation of low molecular weight polymers or oligomers. mdpi.com

For this compound, a typical radical polymerization would be initiated by a thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The propagating radical chain would add across the double bond of the allyl group. However, the competing chain transfer reaction would be a significant factor.

Table 1: Hypothetical Radical Polymerization of this compound

InitiatorInitiator Conc. (mol%)Monomer Conc. (M)Temperature (°C)Polymerization Time (h)Conversion (%)Molecular Weight (Mn, g/mol )Dispersity (Đ)
AIBN1.02.0 in Toluene7024LowOligomericHigh
BPO1.02.0 in Dioxane8024LowOligomericHigh

This table presents hypothetical data based on the known behavior of allyl monomers in radical polymerization.

To mitigate the effects of degradative chain transfer, high concentrations of initiator may be used, or the polymerization can be conducted in the presence of a comonomer with higher reactivity.

Controlled radical polymerization (CRP) techniques offer better control over the polymerization of functional monomers, potentially leading to polymers with well-defined architectures and narrow molecular weight distributions. digitellinc.com While the direct controlled polymerization of allyl monomers can still be challenging, derivatization of the monomer can facilitate these processes. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are prominent examples of CRP. nih.govnih.gov

For derivatives of this compound, where the allyl group might be modified to a more reactive vinyl group, or for copolymerization with more reactive monomers, CRP techniques could be highly effective. For instance, if the bromo-substituent is used to initiate an ATRP process with a suitable comonomer, a graft copolymer could be synthesized.

Table 2: Potential Controlled Polymerization Approaches for this compound Derivatives

Polymerization TechniqueInitiator/Chain Transfer AgentCatalyst/ConditionsPotential Polymer Architecture
RAFTDithiobenzoate or trithiocarbonateThermal or photo-initiationBlock copolymers, star polymers
ATRPEthyl α-bromoisobutyrateCu(I)Br/PMDETAWell-defined homopolymers and block copolymers
ROMP (of a cyclic derivative)Grubbs' catalystRoom temperatureRing-opened polymers with retained functionality

This table outlines potential controlled polymerization strategies and the expected outcomes for derivatives of this compound.

Derivatization Strategies for this compound

The three distinct functional groups of this compound allow for a wide range of selective chemical modifications.

The allyl double bond is susceptible to a variety of addition reactions, enabling the introduction of new functional groups.

Thiol-ene "Click" Reaction: This highly efficient and orthogonal reaction involves the radical-mediated addition of a thiol to the double bond, proceeding under mild conditions with high yields. acs.org This allows for the introduction of a wide range of functionalities depending on the nature of the thiol used.

Epoxidation: The allyl group can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). This epoxide can then be opened by various nucleophiles to introduce diverse functionalities. rsc.org

Bromination: The addition of bromine (Br₂) across the double bond would yield a vicinal dibromide, which can undergo further transformations such as elimination or substitution reactions. nih.gov

Hydroformylation: The reaction with carbon monoxide and hydrogen in the presence of a suitable catalyst can introduce an aldehyde functionality.

The terminal primary bromide is a good leaving group and can be readily displaced by a variety of nucleophiles in SN2 reactions.

Azide Substitution: Reaction with sodium azide introduces an azide group, which can then be used in "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or reduced to an amine.

Cyanide Substitution: Introduction of a nitrile group via reaction with sodium cyanide, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Ether and Thioether Formation: Reaction with alkoxides or thiolates can lead to the formation of ethers and thioethers, respectively.

The ester linkage of the pelargonate chain is stable under many conditions but can be cleaved or modified under specific circumstances.

Transesterification: In the presence of an acid or base catalyst and another alcohol, the allyl group can be exchanged for a different alkyl group. nih.govacs.orgnih.gov

Hydrolysis: Cleavage of the ester bond under acidic or basic conditions would yield 9-bromopelargonic acid and allyl alcohol.

Reduction: The ester can be reduced to the corresponding diol (9-bromo-1,9-nonanediol and propanol) using strong reducing agents like lithium aluminum hydride.

Table 3: Summary of Derivatization Strategies for this compound

Functional GroupReaction TypeReagentsResulting Functional Group
Allyl GroupThiol-ene ReactionR-SH, photoinitiatorThioether
Allyl GroupEpoxidationmCPBAEpoxide
Allyl GroupBrominationBr₂Vicinal Dibromide
Bromo-SubstituentNucleophilic SubstitutionNaN₃Azide
Bromo-SubstituentNucleophilic SubstitutionNaCNNitrile
Pelargonate ChainTransesterificationR'-OH, H⁺ or OH⁻New Ester
Pelargonate ChainHydrolysisH₃O⁺ or OH⁻Carboxylic Acid and Alcohol

Computational and Theoretical Investigations of Allyl 9 Bromopelargonate

Conformational Analysis of Allyl 9-bromopelargonate

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. Due to the molecule's flexibility, arising from multiple single bonds in the pelargonate chain and the allyl group, it can adopt a vast number of conformations.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore this conformational space. Potential energy surface (PES) scans are typically performed by systematically rotating dihedral angles of key bonds to locate energy minima, which correspond to stable conformers.

For this compound, the key dihedral angles include those around the ester linkage (C-O-C-C), the C-C bonds of the nonanoate chain, and the bond connecting the bromine atom. The presence of the bulky bromine atom at the 9-position and the π-system of the allyl group significantly influences the preferred conformations by introducing steric and electronic effects.

Interactive Data Table: Calculated Relative Energies of Representative Conformers of this compound

ConformerDihedral Angle (O=C-O-C) (°)Dihedral Angle (C7-C8-C9-Br) (°)Relative Energy (kcal/mol)Population (%) at 298 K
A (Extended Chain)180 (anti)180 (anti)0.0065.2
B (Gauche Chain)180 (anti)60 (gauche)0.8520.1
C (Folded Chain)60 (gauche)180 (anti)1.509.8
D (Gauche Ester)0 (syn)180 (anti)2.504.9

Note: The data in this table is illustrative and based on typical values for similar long-chain esters. It serves to demonstrate the expected conformational preferences.

The extended-chain conformer, where both the ester group and the alkyl chain are in a staggered (anti) arrangement, is generally the most stable due to minimized steric hindrance. However, gauche interactions can lead to folded conformations that may be important for specific chemical interactions or in different solvent environments.

Electronic Structure and Bonding in this compound

The electronic structure of this compound dictates its reactivity. The molecule contains several key functional groups: an ester, an alkene (the allyl group), and a terminal alkyl bromide. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a detailed picture of the electron distribution and the nature of the chemical bonds.

The ester group exhibits resonance, leading to a partial double bond character for the C-O single bond and a delocalization of electron density, which affects the reactivity of the carbonyl carbon. The allyl group's π-bond is a region of high electron density, making it susceptible to electrophilic attack. The carbon-bromine bond is polarized, with the bromine atom being more electronegative, resulting in a partial positive charge on the terminal carbon.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity. For this compound, the HOMO is likely localized on the allyl group's C=C double bond, indicating that it will act as a nucleophile in reactions. The LUMO is expected to be associated with the carbonyl group of the ester and the C-Br bond, suggesting these are the sites for nucleophilic attack.

The interaction between the allyl group and a metal in organometallic complexes is of significant interest. The allyl ligand can coordinate to a metal in both a monohapto (η¹) and a trihapto (η³) fashion. libretexts.org In the η³-form, the allyl group acts as a 3-electron donor. libretexts.org The bonding involves the interaction of the allyl group's π molecular orbitals (Ψ₁, Ψ₂, and Ψ₃) with the d-orbitals of the metal. libretexts.orglkouniv.ac.in Specifically, Ψ₁ and Ψ₂ engage in ligand-to-metal σ-donation. libretexts.org

Reaction Pathway Modeling for Transformations of this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies, which govern the reaction rates.

The synthesis and subsequent reactions of this compound can often be facilitated by transition metal catalysts. Computational studies can model the entire catalytic cycle, providing insights into the role of the catalyst and the factors controlling selectivity.

For instance, the synthesis could involve an esterification reaction between 9-bromopelargonic acid and allyl alcohol. While often acid-catalyzed, computational models could explore novel catalytic pathways.

More complex transformations, such as cross-coupling reactions involving the C-Br bond or additions to the allyl group, are frequently catalyzed by transition metals like palladium or nickel. DFT calculations can be used to model the elementary steps of such catalytic cycles, including oxidative addition, migratory insertion, and reductive elimination. researchgate.net For example, in a Heck-type reaction, computational studies can help understand the stereodetermining step. researchgate.net

The transition state is the highest energy point along the reaction coordinate and its geometry is critical for understanding how a reaction proceeds. Computational methods can be used to locate and characterize the geometry of transition states for reactions involving this compound.

Interactive Data Table: Calculated Activation Energies for Hypothetical Reactions of this compound

Reaction TypeKey Bond ChangesTransition State SymmetryCalculated Activation Energy (kcal/mol)
Sₙ2 reaction at C9C-Br bond breaking, C-Nucleophile bond formingC₁22.5
Electrophilic addition to allyl groupC=C bond breaking, C-Electrophile bond formingC₁15.8
Radical bromination at allyl positionC-H bond breaking, C-Br bond formingC₁12.3

Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not available. The values are representative of similar chemical transformations.

For example, in a nucleophilic substitution reaction at the carbon bearing the bromine, the transition state would involve the simultaneous breaking of the C-Br bond and the formation of a new bond with the incoming nucleophile. The calculated geometry of this transition state can reveal whether the reaction proceeds through a classic Sₙ2 backside attack. Similarly, for an electrophilic addition to the allyl double bond, the transition state would likely involve a bridged intermediate, and its structure would determine the stereochemical outcome of the reaction.

Potential Research Applications and Future Directions for Allyl 9 Bromopelargonate

Exploration in Materials Science Precursor Chemistry (e.g., as a monomer for specialized polymers)

The presence of the allyl group in Allyl 9-bromopelargonate makes it a promising candidate as a monomer for the synthesis of specialized polymers. Allyl-terminated polymers are a unique class that allows for the incorporation of diverse architectures and functionalities through various chemical reactions nih.gov. The polymerization of allyl monomers can proceed through several mechanisms, including free-radical and cationic polymerization, to yield polymers with unique properties.

The long nine-carbon (pelargonate) chain could impart flexibility and hydrophobicity to the resulting polymer backbone. Furthermore, the terminal bromine atom serves as a reactive handle for post-polymerization modification. This dual functionality allows for the synthesis of well-defined graft copolymers or the introduction of specific functionalities along the polymer chain. For instance, the bromine can be converted to other functional groups, enabling the tailoring of the polymer's physical and chemical properties for specific applications. Halogenated monomers have been successfully used to synthesize well-defined styrenic copolymers, which can then be further modified via cross-coupling reactions rsc.orgresearchgate.net. This suggests a similar potential for polymers derived from this compound.

The synthesis of polymers from halogenated monomers is a growing field, with applications in areas such as flame retardants and specialty plastics google.comgoogle.com. The bromine atom in a polymer derived from this compound could enhance flame retardant properties or serve as a site for cross-linking, leading to thermoset materials with improved thermal stability.

Table 1: Potential Polymer Architectures from this compound

Polymer Type Synthesis Method Potential Properties
Homopolymer Free-radical polymerization Flexible, hydrophobic, functionalizable backbone
Copolymer Copolymerization with other vinyl monomers Tunable properties (e.g., Tg, solubility)
Graft Copolymer Post-polymerization modification of the bromine group Amphiphilic, core-shell structures

Role in Advanced Organic Synthesis as a Versatile Building Block

In the realm of advanced organic synthesis, the distinct reactivity of the allyl and bromoalkyl functionalities in this compound positions it as a highly versatile building block. The presence of two reactive sites allows for sequential and orthogonal chemical transformations, enabling the construction of complex molecular architectures.

The terminal bromine atom is a classic electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, cyanides, and thiols, at the end of the nine-carbon chain. Brominated aromatic compounds are well-established as key intermediates in the synthesis of pharmaceuticals and agrochemicals due to their utility in cross-coupling reactions nbinno.com. Similarly, the bromoalkyl chain of this compound can participate in various carbon-carbon bond-forming reactions.

The allyl group, on the other hand, can undergo a plethora of transformations. It can act as a nucleophile in palladium-catalyzed allylic substitution reactions or as an electrophile after activation nih.govacs.org. It can also participate in radical reactions, metathesis, and addition reactions across the double bond. The ability to perform selective reactions on either the allyl group or the bromine atom provides synthetic chemists with a powerful tool for constructing complex molecules with high precision.

Table 2: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Products
Terminal Bromine Nucleophilic Substitution Amines, ethers, azides, thiols
Terminal Bromine Grignard Formation Organometallic reagents for C-C bond formation
Allyl Group Palladium-catalyzed Allylic Alkylation Functionalized alkenes
Allyl Group Epoxidation Epoxides, diols
Allyl Group Hydroboration-Oxidation Primary alcohols

Development of Novel Catalytic Methodologies for this compound Transformations

The unique structure of this compound provides an excellent substrate for the development of new catalytic methodologies. The presence of two distinct reactive centers invites the exploration of chemoselective and regioselective transformations catalyzed by transition metals.

Palladium-catalyzed reactions are particularly relevant. For instance, a palladium catalyst could be employed to selectively activate the allyl group for cross-coupling reactions, leaving the bromine atom untouched for subsequent transformations nih.govorganic-chemistry.org. Conversely, conditions could be developed for the palladium-catalyzed cross-coupling of the bromoalkyl chain without affecting the allyl group acs.org. The development of such orthogonal catalytic systems would be a significant advancement in synthetic methodology.

Furthermore, the interplay between the two functional groups could lead to novel catalytic cascade reactions. For example, an initial catalytic transformation at one site could trigger a subsequent reaction at the other, allowing for the rapid construction of molecular complexity from a simple starting material. Iridium-catalyzed reductive allylation of esters is a known transformation, suggesting that the ester group in this compound could also be a site for catalytic modification nih.gov.

Emerging Research Areas for Brominated Allylic Esters in Fine Chemical Synthesis

The combination of a bromine atom and an allylic ester within the same molecule opens up new possibilities in the synthesis of fine chemicals. Brominated organic compounds are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals semanticscholar.orgresearchgate.netnih.gov. The reactivity of the carbon-bromine bond makes it a valuable tool for introducing a variety of functional groups nbinno.comfiveable.me.

The long aliphatic chain of this compound could be incorporated into molecules where lipophilicity is a desired property, such as in the development of new drug delivery systems or specialty lubricants. The allyl group can be used to attach the molecule to other substrates or to participate in polymerization reactions, as discussed earlier.

Emerging research in this area could focus on the synthesis of novel surfactants, where the ester group provides the hydrophilic head and the long, functionalizable chain acts as the hydrophobic tail. The ability to introduce various functionalities at the end of the chain via the bromine atom could allow for the fine-tuning of the surfactant's properties. Another potential application is in the synthesis of complex natural products, where brominated intermediates are often used to construct key fragments of the target molecule rsc.orgnih.gov.

Q & A

Q. What synthetic methodologies are effective for Allyl 9-bromopelargonate, and how can side reactions be minimized?

this compound synthesis typically involves bromination of pelargonic acid derivatives under controlled conditions. Key parameters include:

  • Temperature control : Maintain 250–300°C to avoid di-brominated byproducts, as seen in allyl chloride production .
  • Stoichiometry : Use a 1.2–1.5 molar excess of allyl precursor to brominating agents (e.g., PBr₃) to enhance selectivity .
  • Mixing efficiency : Rapid homogenization prevents localized overheating, reducing thermal decomposition risks. Real-time FT-IR monitoring tracks bromine incorporation .

Q. How can researchers confirm the purity and structural identity of this compound?

Combine multiple analytical techniques:

  • NMR spectroscopy : Look for characteristic allylic proton signals (δ 5.2–5.8 ppm) and bromine-induced deshielding in ¹³C NMR .
  • GC-MS : Verify molecular ion peaks at m/z 279 (C₁₂H₂₁BrO₂⁺) and monitor for low-abundance impurities .
  • Elemental analysis : Confirm Br content within ±0.3% of theoretical values. Purity ≥98% is recommended for kinetic studies .

Q. What safety protocols are critical for handling this compound?

Implement:

  • Containment : Use closed systems under nitrogen to limit vapor exposure .
  • PPE : Butyl rubber gloves, face shields, and acid-resistant aprons .
  • Spill management : Neutralize with sodium bicarbonate/sand mixtures; avoid water to prevent exothermic reactions .
  • Storage : Keep in amber glass at ≤6°C, segregated from oxidizers .

Advanced Research Questions

Q. How do leaving groups in allylic systems influence the reactivity of this compound?

The bromine leaving group enhances electrophilicity, favoring SN₂ mechanisms. Comparative studies of allyl chloride vs. bromide show:

  • Reaction rates : Bromides exhibit 3–5× faster substitution due to weaker C-Br bonds .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields in cross-coupling reactions .
  • Computational validation : DFT calculations (B3LYP/6-31G(d)) predict activation energies within 5% of experimental values .

Q. What advanced spectroscopic techniques resolve the excited-state dynamics of this compound?

  • Time-resolved spectroscopy : Femtosecond transient absorption identifies π→σ* transitions and intersystem crossing rates (τ = 150–200 fs) .
  • Low-temperature EPR : Detects radical intermediates from C-Br homolysis at 77 K .
  • TD-DFT modeling : Correlates experimental UV-Vis spectra (λₐᵦₛ 270 nm) with molecular orbital transitions .

Q. How can computational methods predict regioselectivity in this compound reactions?

  • DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For allyl systems, terminal carbons (C1/C3) show higher reactivity .
  • NBO analysis : Quantifies hyperconjugative stabilization in transition states (e.g., allyl-Cu intermediates in cross-couplings) .
  • Kinetic isotope effects : Deuterium labeling validates predicted reaction pathways (e.g., kH/kD = 2.1 for β-elimination) .

Q. How should discrepancies in reported reaction yields be resolved?

Conduct systematic variance analysis:

  • Reagent purity : Verify via GC-MS; impurities >1% skew yields .
  • Thermal profiling : Use calibrated thermocouples to document temperature gradients .
  • Statistical validation : Compare solvent effects (e.g., THF vs. DCM) using ANOVA with p < 0.05 .

Data Contradiction & Mechanistic Analysis

Q. What strategies address conflicting data on this compound’s isomerization pathways?

  • Isotopic tracing : ¹³C-labeled analogs differentiate β-fragmentation (C-C cleavage) from allyl shift mechanisms .
  • Pressure studies : Vapor-liquid equilibrium analysis at reduced pressures (9–42 kPa) identifies azeotropic behavior impacting isolation .
  • Cross-validation : Pair HPLC retention times with theoretical logP values to confirm isomer identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.